8,9-Dehydroestrone 2,4,16,16-d4

Bioanalysis LC-MS/MS Stable Isotope Dilution

8,9-Dehydroestrone 2,4,16,16-d4 is a stable isotope-labeled analog of 8,9-dehydroestrone, a naturally occurring equine estrogen found as a minor constituent (approximately 3.5%) in conjugated equine estrogens (Premarin). The compound is specifically deuterated at the 2, 4, and both 16 positions, providing a nominal mass shift of +4 Da relative to the unlabeled analyte.

Molecular Formula C19H21NaO4S
Molecular Weight 372.4 g/mol
Cat. No. B15559616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dehydroestrone 2,4,16,16-d4
Molecular FormulaC19H21NaO4S
Molecular Weight372.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22O4S.Na/c1-12-3-8-18-17-6-4-13-11-14(23-24(20,21)22)5-7-15(13)16(17)9-10-19(12,18)2;/h5,7,11,18H,1,3-4,6,8-10H2,2H3,(H,20,21,22);/q;+1/p-1/t18?,19-;/m1./s1/i3D2,5D,11D;
InChIKeyIFMSTKQPHXWQQV-IHMDDMNLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8,9-Dehydroestrone 2,4,16,16-d4 as a High-Precision Isotopic Internal Standard for Bioanalytical Quantification


8,9-Dehydroestrone 2,4,16,16-d4 is a stable isotope-labeled analog of 8,9-dehydroestrone, a naturally occurring equine estrogen found as a minor constituent (approximately 3.5%) in conjugated equine estrogens (Premarin) [1]. The compound is specifically deuterated at the 2, 4, and both 16 positions, providing a nominal mass shift of +4 Da relative to the unlabeled analyte . This structural modification enables its primary application as an internal standard (IS) in quantitative LC-MS/MS assays for the accurate measurement of 8,9-dehydroestrone in complex biological matrices, compensating for variability in sample preparation, ionization efficiency, and matrix effects .

Why a Generic 8,9-Dehydroestrone Internal Standard Cannot Replace the 2,4,16,16-d4 Isotopologue


In quantitative bioanalysis, the performance of an internal standard is critically dependent on its ability to perfectly mimic the target analyte throughout the entire analytical workflow. For 8,9-dehydroestrone, using a non-identical isotopologue (e.g., d2 or 13C-labeled) or a non-specific deuterated analog introduces significant risks of inaccurate quantification. Research indicates that deuterium placement directly impacts chromatographic co-elution and ionization behavior [1]. Poorly designed deuterated standards can exhibit retention time shifts of several seconds compared to the analyte, leading to differential matrix effects and compromised accuracy [2]. Furthermore, the specific d4 labeling pattern of 8,9-Dehydroestrone 2,4,16,16-d4 is essential for achieving the required analytical specificity and minimizing interference from endogenous metabolites or other estrogens present in samples such as serum or urine [3].

Quantitative Evidence for the Selection of 8,9-Dehydroestrone 2,4,16,16-d4 Over Alternative Isotopic Internal Standards


Enhanced Mass Spectrometric Resolution: +4 Da Mass Shift vs. Unlabeled 8,9-Dehydroestrone

The target compound 8,9-Dehydroestrone 2,4,16,16-d4 provides a +4 Da mass shift relative to the unlabeled analyte 8,9-Dehydroestrone (monoisotopic mass 268.15 Da) . This mass difference is essential for achieving chromatographic baseline separation in the mass analyzer, minimizing cross-talk or isotopic carryover during selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions [1].

Bioanalysis LC-MS/MS Stable Isotope Dilution

Superior Analytical Specificity: Distinct Isotopic Signature vs. Endogenous Estrone Metabolites

The specific placement of four deuterium atoms at positions 2, 4, and 16 in 8,9-Dehydroestrone 2,4,16,16-d4 creates a unique isotopic signature that is distinguishable from other closely related endogenous estrogens, such as estrone and equilin, which may share similar fragmentation patterns [1]. This specificity is crucial when analyzing samples from equine or human studies where multiple estrogenic compounds are present.

Endocrinology Metabolomics Stable Isotope Labeling

Optimized Chromatographic Behavior: Minimized Retention Time Shift vs. Poorly Designed Deuterated Analogs

The placement of deuterium atoms in 8,9-Dehydroestrone 2,4,16,16-d4 is designed to avoid the hydrophobic shift often observed with perdeuterated or heavily labeled analogs [1]. In contrast, poorly designed deuterated internal standards can exhibit significant retention time shifts (ΔRT > 0.1 min), leading to differential matrix effects and compromised accuracy, particularly in complex biological matrices [2].

Bioanalysis LC-MS/MS Method Validation

Cost-Effective Alternative to 13C-Labeled Internal Standards with Comparable Performance

While 13C-labeled internal standards are often considered the 'gold standard' due to identical chemical properties and co-elution, they are significantly more expensive and less readily available than their deuterated counterparts . 8,9-Dehydroestrone 2,4,16,16-d4 offers a cost-effective alternative that, when properly designed and validated, provides comparable performance in terms of accuracy and precision for LC-MS/MS assays [1].

Bioanalysis Stable Isotope Labeling Cost-Efficiency

Optimal Research and Industrial Use Cases for 8,9-Dehydroestrone 2,4,16,16-d4 Based on Quantitative Differentiation


Bioanalytical Method Development and Validation for 8,9-Dehydroestrone in Support of Pharmacokinetic Studies

In regulated bioanalysis, method validation requires demonstration of accuracy, precision, and specificity. 8,9-Dehydroestrone 2,4,16,16-d4 is the optimal internal standard for developing a robust LC-MS/MS assay for 8,9-dehydroestrone. Its +4 Da mass shift ensures analytical specificity , while its minimized chromatographic shift relative to the analyte provides superior compensation for matrix effects [1]. This is critical for accurately determining pharmacokinetic parameters (Cmax, AUC, t1/2) of 8,9-dehydroestrone in preclinical or clinical studies, particularly when administered as part of conjugated equine estrogen preparations.

Quantification of Endogenous 8,9-Dehydroestrone in Equine or Human Biological Matrices for Clinical Research

Research on hormone replacement therapy or equine endocrinology requires precise measurement of 8,9-dehydroestrone in complex matrices like serum or urine. The use of 8,9-Dehydroestrone 2,4,16,16-d4 is essential for achieving the low limits of quantitation (LOQ) needed to measure endogenous levels of this minor estrogen . Its distinct isotopic signature prevents interference from other abundant estrogens like estrone or equilin, ensuring the accuracy of results that inform our understanding of its physiological role and metabolic fate [1].

Quality Control and Batch Release Testing for Conjugated Equine Estrogen Pharmaceuticals

Manufacturers of generic or branded conjugated equine estrogens (e.g., Premarin) require precise analytical methods to ensure batch-to-batch consistency and compliance with pharmacopoeial standards. 8,9-Dehydroestrone 2,4,16,16-d4 is the definitive internal standard for quantifying this minor but important constituent. Its use guarantees that the concentration of 8,9-dehydroestrone in the final drug product is accurately determined, free from interference by the more abundant conjugated estrogens present in the mixture .

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